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molecular formula C15H6Cl6O4 B101119 Bis(2,4,6-trichlorophenyl) malonate CAS No. 15781-70-1

Bis(2,4,6-trichlorophenyl) malonate

Cat. No. B101119
M. Wt: 462.9 g/mol
InChI Key: WYPCGKBOSFOHGU-UHFFFAOYSA-N
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Patent
US07863454B2

Procedure details

A mixture of malonic acid bis(2,4,6-trichloro-phenyl)ester (13.3 g, 0.03 mol) and ethyl 3-aminocrotonate (3.87 g, 0.03 mol) in bromobenzene (25 mL) is heated at 155° C. for 30 minutes. The mixture is cooled to room temperature. Ethyl acetate (50 mL) and ether (50 mL) are added. The solid is collected and purified by filtration through a short silica gel column (25% ethyl acetate/ether) to give 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester. 1H NMR: (CDCl3) 5.85 (s, 1H), 4.38 (q, 2H), 2.68 (s, 3H), 1.39 (t, 3H).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C=C(Cl)C=1[O:10][C:11](=O)[CH2:12][C:13](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:14].[NH2:26]/[C:27](/[CH3:34])=[CH:28]\[C:29]([O:31][CH2:32][CH3:33])=[O:30].C(OCC)(=O)C.CCOCC>BrC1C=CC=CC=1>[CH2:32]([O:31][C:29]([C:28]1[C:13]([OH:14])=[CH:12][C:11](=[O:10])[NH:26][C:27]=1[CH3:34])=[O:30])[CH3:33]

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)OC(CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)=O
Name
Quantity
3.87 g
Type
reactant
Smiles
N\C(=C/C(=O)OCC)\C
Name
Quantity
25 mL
Type
solvent
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid is collected
FILTRATION
Type
FILTRATION
Details
purified by filtration through a short silica gel column (25% ethyl acetate/ether)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(C=C1O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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